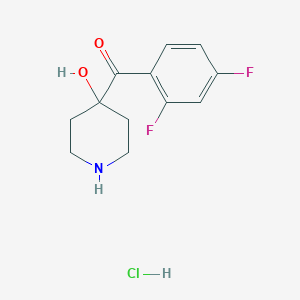
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H15ClF2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antipsychotic medications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques to meet the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Integral in the development of antipsychotic drugs, particularly those targeting dopamine receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and thereby exerting its pharmacological effects. This interaction is crucial in the treatment of psychiatric disorders, where dopamine dysregulation is a key factor .
相似化合物的比较
Similar Compounds
Paliperidone: Another antipsychotic compound with a similar structure and mechanism of action.
Risperidone: Shares structural similarities and is used in the treatment of similar conditions.
Uniqueness
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to its specific binding affinity and pharmacokinetic properties, which make it particularly effective in certain therapeutic applications. Its distinct chemical structure also allows for modifications that can enhance its efficacy and reduce side effects .
属性
IUPAC Name |
(2,4-difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-8-1-2-9(10(14)7-8)11(16)12(17)3-5-15-6-4-12;/h1-2,7,15,17H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKCUXADSQGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)C2=C(C=C(C=C2)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B2457339.png)
![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2457340.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2457342.png)
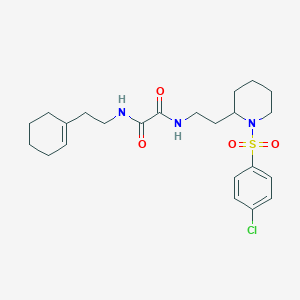
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2457347.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)
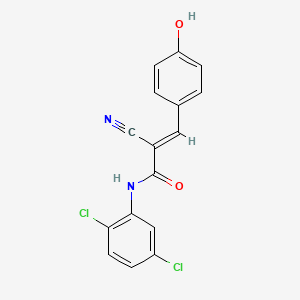
![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)
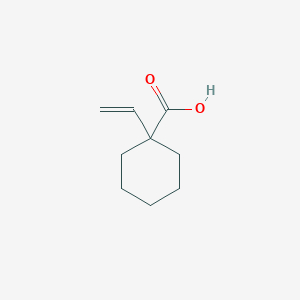

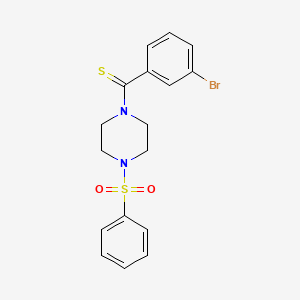
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)
